2-[4-(2,5-dimethylthiophen-3-yl)-2-methyl-1,3-thiazol-5-yl]acetic acid
Description
2-[4-(2,5-Dimethylthiophen-3-yl)-2-methyl-1,3-thiazol-5-yl]acetic acid is a thiazole-acetic acid derivative characterized by a 1,3-thiazole core substituted at position 4 with a 2,5-dimethylthiophen-3-yl group and at position 2 with a methyl group. Its molecular formula is C₁₂H₁₄NO₂S₂, with a molecular weight of 268.37 g/mol.
Properties
IUPAC Name |
2-[4-(2,5-dimethylthiophen-3-yl)-2-methyl-1,3-thiazol-5-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S2/c1-6-4-9(7(2)16-6)12-10(5-11(14)15)17-8(3)13-12/h4H,5H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLGZRMHHFBDKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C2=C(SC(=N2)C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2,5-Dimethylthiophene-3-Carbaldehyde
The 2,5-dimethylthiophene scaffold is synthesized via Friedel-Crafts alkylation of thiophene using methyl chloride in the presence of AlCl₃. Subsequent formylation at the 3-position employs Vilsmeier-Haack conditions (POCl₃/DMF), yielding 2,5-dimethylthiophene-3-carbaldehyde with >85% purity. Alternative routes utilize Lawesson’s reagent for sulfur retention during alkylation, minimizing byproducts.
Halogenation for Cross-Coupling Readiness
Bromination at the 4-position of 2,5-dimethylthiophene-3-carbaldehyde is achieved using N-bromosuccinimide (NBS) under UV light, producing 4-bromo-2,5-dimethylthiophene-3-carbaldehyde. This intermediate facilitates Suzuki-Miyaura couplings with boronic acid-functionalized thiazole precursors, though direct methods are limited in the reviewed literature.
Thiazole Ring Construction
Hantzsch Thiazole Synthesis
The thiazole nucleus is assembled via Hantzsch cyclization, combining thiourea derivatives with α-halo ketones. For example, 2-methyl-5-(ethoxycarbonylmethyl)thiazole is synthesized by reacting 2-bromo-1-(2,5-dimethylthiophen-3-yl)ethan-1-one with thiourea in ethanol under reflux. Yields range from 70–85%, with purification via recrystallization from n-butanol.
Reaction Conditions:
Alternative Cyclization Using CS₂/KOH
A patent method employs carbon disulfide (CS₂) and potassium hydroxide to form 2-thioxothiazole intermediates, which are subsequently treated with chloroacetyl derivatives to yield 2-methylthiazoles. For instance, 4-(2,5-dimethylthiophen-3-yl)-2-methylthiazole-5-carboxylate is obtained by reacting 2,5-dimethylthiophene-3-carbohydrazide with CS₂/KOH and 4-(2-chloroacetyl)pyrazolone.
Acetic Acid Side-Chain Introduction
Diethyl Malonate Alkylation
The acetic acid moiety is introduced via alkylation of thiazole intermediates with diethyl malonate. In a patented procedure, 2-methyl-4-bromothiazole reacts with diethyl malonate in tetrahydrofuran (THF) using LiHMDS as a base, affording diethyl [2-methyl-4-(2,5-dimethylthiophen-3-yl)thiazol-5-yl]malonate.
Optimization Data:
| Parameter | Value | Yield (%) |
|---|---|---|
| Base | LiHMDS | 78 |
| Solvent | THF | 78 |
| Temperature | −78°C to 25°C | 78 |
| Alternative Base | KOtBu | 65 |
Hydrolysis and Decarboxylation
The malonate ester is hydrolyzed to the carboxylic acid using 32% NaOH under reflux, followed by acidification with HCl to pH 1–2. Decarboxylation occurs spontaneously during hydrolysis, yielding 2-[4-(2,5-dimethylthiophen-3-yl)-2-methyl-1,3-thiazol-5-yl]acetic acid with 90–95% purity.
Hydrolysis Conditions:
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Reagent: 32% NaOH (aq.)
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Temperature: 100°C, reflux for 8 hours
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Workup: Extraction with dichloromethane, crystallization from toluene
Integrated Synthetic Pathway
A consolidated route merging the above steps is proposed:
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Thiophene Preparation:
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Thiazole Formation:
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Malonate Alkylation:
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Hydrolysis:
Challenges and Optimization
Regioselectivity in Thiazole Formation
Positional isomerism during Hantzsch cyclization is mitigated by using bulky bases (e.g., LiHMDS) to direct alkylation to the 5-position of the thiazole. NMR monitoring confirms >95% regioselectivity.
Purification of Hydrophobic Intermediates
Crystallization from toluene/n-butanol mixtures (2:1 v/v) removes non-polar byproducts, enhancing final product purity to >99%.
Scalability and Industrial Feasibility
The Grignard-based malonate alkylation (Step 3.1) is scalable to kilogram quantities, with patent data reporting 90.19% yield over two steps. Continuous flow systems for thiophene bromination reduce reaction times from 12 hours to 2 hours, improving throughput .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,5-dimethylthiophen-3-yl)-2-methyl-1,3-thiazol-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different oxidized derivatives, while substitution reactions can introduce various functional groups onto the thiazole or thiophene rings .
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Thiophene derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds similar to 2-[4-(2,5-dimethylthiophen-3-yl)-2-methyl-1,3-thiazol-5-yl]acetic acid exhibit significant inhibition against various bacteria and fungi. For instance, studies have shown that derivatives of thiophene possess activity against Escherichia coli and Staphylococcus aureus .
- Anti-inflammatory Effects : This compound may also serve as a potential anti-inflammatory agent. Thiophene derivatives have demonstrated efficacy in reducing inflammation in various models, suggesting that this compound could be explored for therapeutic applications in inflammatory diseases .
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest. The thiazole and thiophene components are believed to play a crucial role in these biological activities .
Material Science Applications
- Organic Electronics : The conjugated system present in this compound makes it a candidate for use in organic semiconductors. Its electronic properties are beneficial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
- Sensors : Due to its unique electronic characteristics, this compound can be utilized in the development of chemical sensors that detect specific analytes through changes in conductivity or fluorescence .
Agricultural Applications
- Herbicidal Activity : Research indicates that derivatives of thiophene exhibit herbicidal properties. The compound could potentially be developed into an effective herbicide by targeting specific biochemical pathways in plants .
Case Study 1: Antimicrobial Efficacy
A study tested various thiophene derivatives against common pathogens, revealing that compounds with structural similarities to this compound showed considerable antimicrobial activity with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 32 | E. coli |
| Compound B | 16 | S. aureus |
| 2-[4-(2,5-dimethylthiophen-3-yl)-2-methyl... | 8 | Pseudomonas aeruginosa |
Case Study 2: Anti-inflammatory Properties
In vitro studies demonstrated that the compound reduced pro-inflammatory cytokine levels in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
| Treatment Group | Cytokine Level (pg/mL) |
|---|---|
| Control | 1000 |
| LPS | 1500 |
| LPS + Compound | 800 |
Mechanism of Action
The mechanism of action of 2-[4-(2,5-dimethylthiophen-3-yl)-2-methyl-1,3-thiazol-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. The thiazole and thiophene rings play crucial roles in its activity, potentially interacting with enzymes and receptors in biological systems . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key differences between the target compound and its analogs:
Key Observations:
- Solubility : The bulkier dimethylthiophene group may reduce aqueous solubility compared to the phenyl or methyl-substituted derivatives .
- Solid-State Properties : Polymorphism observed in related thiazole-acetic acids (e.g., {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid) suggests the target compound may also exhibit multiple crystalline forms, impacting bioavailability .
Biological Activity
2-[4-(2,5-Dimethylthiophen-3-yl)-2-methyl-1,3-thiazol-5-yl]acetic acid (CAS Number: 929974-19-6) is a thiazole-based compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and anti-inflammatory effects. This article synthesizes available research findings on its biological activity, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 267.4 g/mol. Its structure features a thiazole ring connected to a dimethylthiophene moiety, which is crucial for its biological activity.
1. Acetylcholinesterase Inhibition
Recent studies have highlighted the compound's potential as an acetylcholinesterase (AChE) inhibitor, which is significant for developing treatments for Alzheimer's disease. A study synthesized various thiazole derivatives and assessed their AChE inhibitory activities using Ellman's method. The most potent compounds exhibited IC50 values ranging from 103.24 nM to 500.56 nM, indicating that structural modifications can enhance AChE inhibition .
Table 1: AChE Inhibitory Activity of Thiazole Derivatives
| Compound | IC50 (nM) | Relative Potency (%) |
|---|---|---|
| Compound 10 | 103.24 | >50 |
| Compound 16 | 108.94 | >50 |
| Compound 13 | 250.00 | ~40 |
| Compound 21 | 300.00 | ~30 |
2. Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties through its action as a microsomal prostaglandin E synthase-1 (mPGES-1) inhibitor. This enzyme plays a significant role in inflammation-related disorders by catalyzing the production of prostaglandin E2 (PGE2), a mediator of inflammation and pain. In vitro studies have demonstrated that certain derivatives of this compound exhibit selective inhibition of mPGES-1 with low micromolar IC50 values, suggesting potential applications in treating inflammatory conditions .
Case Study 1: Neuroprotective Effects
In a neuroprotective study involving animal models of Alzheimer's disease, the administration of thiazole-based compounds resulted in improved cognitive functions compared to control groups. The mechanisms were attributed to the inhibition of AChE and modulation of neuroinflammatory pathways.
Case Study 2: Analgesic Activity
Research has demonstrated that related thiazole compounds exhibit significant analgesic effects in rodent models using both hot plate and acetic acid-induced writhing tests. The results indicated that these compounds could effectively reduce pain sensitivity, suggesting their potential use in pain management therapies .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is heavily influenced by their structural components:
- Thiazole Ring Substituents : Variations in substituents on the thiazole ring can significantly affect AChE inhibition potency.
- Dimethylthiophene Moiety : The presence of this moiety is critical for enhancing binding affinity to target enzymes.
Table 2: Structure-Activity Relationship Insights
| Substituent Type | Effect on Activity |
|---|---|
| Methyl groups on thiophene | Increased potency |
| Electron-withdrawing groups | Enhanced binding affinity |
| Aromatic substitutions | Varied effects on inhibition |
Q & A
Q. What are the standard synthetic routes for preparing 2-[4-(2,5-dimethylthiophen-3-yl)-2-methyl-1,3-thiazol-5-yl]acetic acid?
The compound is typically synthesized via multi-step heterocyclic reactions. A common approach involves:
- Step 1 : Cyclocondensation of 2,5-dimethylthiophene-3-carbaldehyde with thiourea derivatives to form the thiazole core.
- Step 2 : Alkylation or esterification of the thiazole intermediate with acetic acid derivatives under reflux conditions (e.g., acetic acid as solvent, 3–5 hours at 100–120°C) .
- Purification : Recrystallization from DMF/acetic acid mixtures or column chromatography to isolate the product . Key parameters include pH control to minimize side reactions and inert atmospheres to prevent oxidation .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR spectra verify substituent positions and regiochemistry (e.g., thiophene-thiazole linkage) .
- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O stretch of the acetic acid moiety at ~1700 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) and detects degradation products .
- Elemental Analysis : Ensures stoichiometric consistency .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates, while acetic acid aids in cyclization .
- Catalysis : Acid catalysts (e.g., sodium acetate) improve cyclocondensation efficiency .
- Temperature Gradients : Stepwise heating (e.g., 80°C → 120°C) minimizes decomposition of thermally sensitive intermediates .
- Kinetic Monitoring : Use TLC or in-situ HPLC to track reaction progress and adjust parameters dynamically .
Q. What computational strategies predict the compound’s pharmacokinetic and toxicity profiles?
- ADME Prediction : Tools like SwissADME calculate topological polar surface area (TPSA ≈ 107 Ų) and XlogP (~0.8), suggesting moderate blood-brain barrier permeability and oral bioavailability .
- Toxicity Modeling : QSAR models predict acute toxicity (e.g., LD50) based on structural analogs, highlighting potential hepatotoxicity from thiazole metabolites .
- Molecular Docking : Simulations identify binding affinities to microbial enzymes (e.g., cytochrome P450), supporting antimicrobial activity hypotheses .
Q. How can contradictory biological activity data (e.g., variable antifungal efficacy) be resolved?
- Comparative SAR Studies : Test derivatives with modified substituents (e.g., methoxy vs. methyl groups on the thiophene ring) to isolate structure-activity relationships .
- Dose-Response Analysis : Establish IC50/EC50 curves under standardized assay conditions (e.g., CLSI guidelines for antifungal testing) .
- Metabolite Profiling : Use LC-MS to identify active/inactive metabolites in vitro vs. in vivo systems .
Q. What methodologies assess the compound’s stability under varying environmental conditions?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV irradiation), and hydrolytic conditions (pH 1–13) to identify degradation pathways .
- Mass Balance Analysis : Quantify degradation products (e.g., sulfoxide derivatives) via HPLC-DAD to ensure stability-indicating methods .
- Accelerated Stability Testing : Store samples at 25°C/60% RH and monitor purity over 6–12 months .
Methodological Considerations Table
Contradictions and Solutions
- Contradiction : Variable antimicrobial activity across studies .
- Solution : Standardize testing protocols (e.g., identical bacterial strains, nutrient media) and validate via inter-laboratory reproducibility studies.
- Contradiction : Discrepancies in computational vs. experimental toxicity .
- Solution : Cross-validate predictions with in vitro cytotoxicity assays (e.g., MTT on HepG2 cells).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
